molecular formula C12H12N2O2 B1647542 5-Methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid CAS No. 835-60-9

5-Methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid

Cat. No. B1647542
CAS RN: 835-60-9
M. Wt: 216.24 g/mol
InChI Key: NKHBUGPSFOPHET-UHFFFAOYSA-N
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Description

5-Methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid is a heterocyclic compound . It has an empirical formula of C12H12N2O2 and a molecular weight of 216.24 . It is a solid compound .


Molecular Structure Analysis

The molecular structure of 5-Methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid consists of a pyrazole ring attached to a methyl group and a p-tolyl group . The SMILES string representation of the molecule is Cc1ccc (cc1)-c2cc (C (O)=O)n (C)n2 .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid are not available, pyrazoles in general are known to participate in various chemical reactions. For instance, they can undergo N-arylation with aryl halides in the presence of copper powder .


Physical And Chemical Properties Analysis

5-Methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.

Scientific Research Applications

Structural and Spectral Investigations

Research on derivatives of pyrazole carboxylic acids, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has focused on their structural and spectral properties. These studies involve combined experimental and theoretical approaches, including NMR, FT-IR spectroscopy, and X-ray diffraction, to understand their molecular structures and electronic transitions. Such insights are crucial for designing materials with specific properties and functions (Viveka et al., 2016).

Corrosion Inhibition

Pyrazole derivatives have been investigated for their potential as corrosion inhibitors. For example, certain pyranpyrazole derivatives demonstrated significant efficiency in protecting mild steel against corrosion, a property of interest for industrial applications like the pickling process. These findings highlight the potential of pyrazole carboxylic acid derivatives in developing new corrosion inhibitors for industrial applications (Dohare et al., 2017).

Coordination Polymers and Metal Complexes

The use of pyrazole derivatives in forming coordination polymers and metal complexes has been explored, demonstrating the versatility of these compounds in constructing materials with potential applications in catalysis, molecular recognition, and luminescence. Such studies provide a foundation for the development of new materials with desirable properties for various technological applications (Cheng et al., 2017).

Antiproliferative Activity

Some derivatives of 5-Methyl-1-p-tolyl-1H-pyrazole-3-carboxylic acid, specifically those involving amide modifications, have been synthesized and tested for their antiproliferative activities against various human cancer cell lines. These compounds showed promising cytotoxic activities, indicating potential applications in cancer research and therapy (Pirol et al., 2014).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements are P305 + P351 + P338, advising to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

5-methyl-1-(4-methylphenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)14-9(2)7-11(13-14)12(15)16/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHBUGPSFOPHET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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